Pyrrolo[2,3-f]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,3-f]indole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing Pyrrolo[2,3-f]indole involves the cyclization of hydrazones in polyphosphoric acid esters. This process includes several steps such as hydrolysis, decarboxylation, and dehydrogenation . Another approach involves the Cu/Fe catalyzed intramolecular C-H amination of α-indolylhydrazones, which operates at 50°C in air with water as the only reaction medium .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of sustainable and practical approaches, such as the Cu/Fe catalyzed method, suggests potential for scalable production .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-f]indole undergoes various chemical reactions, including cycloaddition reactions, which are powerful tools in organic synthesis for constructing complex heterocyclic structures . It also participates in electrophilic substitution reactions, particularly at positions 3 and 5 .
Common Reagents and Conditions: Common reagents used in these reactions include polyphosphoric acid esters for cyclization and Cu/Fe catalysts for C-H amination . Electrophilic substitution reactions often involve reagents like diazonium salts .
Major Products: The major products formed from these reactions include hydrogenated derivatives of linear and angular pyrroloindoles, as well as various functionalized heterocyclic frameworks .
Scientific Research Applications
Pyrrolo[2,3-f]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrolo[2,3-f]indole involves its interaction with molecular targets and pathways. For instance, some derivatives of indole compounds act as inhibitors of protein kinases, which are crucial in various signaling pathways . Additionally, molecular docking studies suggest that this compound derivatives can stably bind to active sites of enzymes, indicating their potential as drug candidates .
Comparison with Similar Compounds
- Pyrrolo[3,2-e]indole
- Pyrrolo[2,3-b]indole
- Benzofuro[3,2-b]indole
Comparison: Pyrrolo[2,3-f]indole is unique due to its specific ring fusion and the positions of its reactive sites. Compared to Pyrrolo[3,2-e]indole and Pyrrolo[2,3-b]indole, this compound has distinct electrophilic substitution sites, which influence its reactivity and the types of products formed . Additionally, its sustainable synthesis methods make it more attractive for industrial applications .
Properties
Molecular Formula |
C10H6N2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
pyrrolo[2,3-f]indole |
InChI |
InChI=1S/C10H6N2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H |
InChI Key |
UVOMXDZIIPHCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1=CC3=NC=CC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.